molecular formula C10H12F3N B12966982 (R)-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

(R)-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

Cat. No.: B12966982
M. Wt: 203.20 g/mol
InChI Key: VVHWYTNEPMQYEX-SECBINFHSA-N
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Description

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a propan-1-amine backbone with a difluoromethyl and a fluorophenyl group attached to it. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific reaction conditions.

    Formation of the Propan-1-amine Backbone: The final step involves the formation of the propan-1-amine backbone through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds or amine derivatives.

Scientific Research Applications

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine
  • ®-1-(5-(Difluoromethyl)-2-chlorophenyl)propan-1-amine
  • ®-1-(5-(Difluoromethyl)-2-bromophenyl)propan-1-amine

Uniqueness

®-1-(5-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, imparts distinct properties compared to other halogenated analogs.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1R)-1-[5-(difluoromethyl)-2-fluorophenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-5-6(10(12)13)3-4-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m1/s1

InChI Key

VVHWYTNEPMQYEX-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)C(F)F)F)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C(F)F)F)N

Origin of Product

United States

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